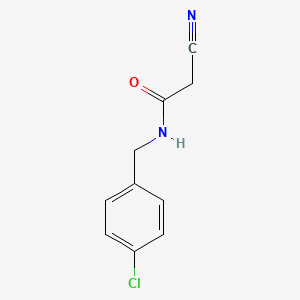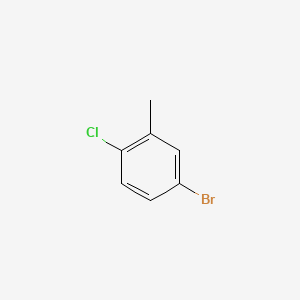
n-(4-Chlorobenzyl)-2-cyanoacetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(4-Chlorobenzyl)-2-cyanoacetamide involves multiple steps, including condensation reactions, acylation, and cyclization processes. Research highlights the utility of cyanoacetamides as precursors in multicomponent reactions, leading to diverse chemical scaffolds. For instance, cyanoacetic acid derivatives have been used to synthesize a range of 2-aminoquinoline-3-carboxamides via a variation of the Friedländer reaction, showcasing the versatility of cyanoacetamides in organic synthesis (Wang, Herdtweck, & Dömling, 2012).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
N-(4-Chlorobenzyl)-2-cyanoacetamide is used in the synthesis of various heterocyclic compounds. For instance, Darwish et al. (2014) demonstrated the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives incorporating a sulfamoyl moiety, suitable for use as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014). Additionally, another study by Darwish et al. (2014) utilized cyanoacetamides for the synthesis of isoxazole-based heterocycles with promising in vitro antibacterial and antifungal activities (Darwish, Atia, Farag, 2014).
Antimicrobial Evaluation
Cyanoacetamide derivatives, including N-(4-Chlorobenzyl)-2-cyanoacetamide, have been evaluated for their antimicrobial properties. A study by Rashid et al. (2021) synthesized N-(4-chlorophenyl)-2-phenoxyacetamide derivatives and tested their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis, showing excellent results (Rashid, Mohamed, Salam, Abdel‐Latif, Fadda, & Elmorsy, 2021).
Curing Agents for Epoxy Resins
N-(4-Chlorobenzyl)-2-cyanoacetamide has applications in the field of polymer science, specifically as curing agents for epoxy resins. A study by Renner et al. (1988) explored cyanoacetamides as novel curing agents for epoxy resins, yielding clear and tough solids with good mechanical strength and high adhesion to metal surfaces (Renner, Moser, Bellus, Fuhrer, Hosang, & Székely, 1988).
Synthesis of Pyridine Derivatives
The compound is also involved in the synthesis of pyridine derivatives. For example, Al-Zaydi et al. (2009, 2012) demonstrated the synthesis of 2-substituted 1,2,3-triazoles and 4-amino-5-cyanopyrazole derivatives using cyanoacetamides, comparing yields of products formed by conventional heating with those of microwave and ultrasound irradiation (Al‐Zaydi, 2009, 2012).
Industrial Applications in Heterocyclic Synthesis
N-(4-Chlorobenzyl)-2-cyanoacetamide's utility extends to industrial applications, particularly in the synthesis of bioactive heterocyclic compounds. El-Sayed and Almalki (2017) conducted a study that synthesized new heterocyclic compounds incorporated with fatty chains for use in various industrial applications (El-Sayed & Almalki, 2017).
Mecanismo De Acción
Target of Action
A compound with a similar structure, n-(4-chlorobenzyl)-n-methylbenzene-1,4-disulfonamide, has been reported to target carbonic anhydrase 13 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-cyanoacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-9-3-1-8(2-4-9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKHUKFEKBKULS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90351093 | |
| Record name | n-(4-chlorobenzyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(4-Chlorobenzyl)-2-cyanoacetamide | |
CAS RN |
66158-49-4 | |
| Record name | n-(4-chlorobenzyl)-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90351093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-CHLORO-BENZYL)-2-CYANO-ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(3-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269865.png)
![3-Bromo-4-[(4-fluorophenyl)methoxy]benzaldehyde](/img/structure/B1269866.png)




![4-[(3-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1269878.png)





